3-[2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]prop-2-enoic acid
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Overview
Description
3-[2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]prop-2-enoic acid is a complex organic compound with the molecular formula C11H8F3N3O2 and a molecular weight of 271.2 g/mol . This compound is part of the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 3-[2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]prop-2-enoic acid involves several steps. One common method includes the use of microwave-assisted Suzuki–Miyaura cross-coupling reactions . This method efficiently introduces aryl groups at specific positions on the pyrazolo[1,5-a]pyrimidine ring, resulting in high yields . Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
3-[2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]prop-2-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include FeCl3, polyvinyl pyrrolidine (PVP), and other catalysts . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with enhanced properties for specific applications .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a fluorescent probe for studying intracellular processes and chemosensors . Additionally, it is used in the development of organic light-emitting devices and bio-macromolecular interactions .
Mechanism of Action
The mechanism of action of 3-[2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways . It acts as an antimetabolite in purine biochemical reactions, interfering with the normal metabolic processes of cells . This compound also exhibits fluorescence properties, making it useful for imaging and sensing applications .
Comparison with Similar Compounds
Similar compounds to 3-[2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]prop-2-enoic acid include other pyrazolo[1,5-a]pyrimidines and their derivatives . These compounds share similar structural features but may differ in their specific functional groups and properties. For example, PHTPP (4-[2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol) is another compound in this family with distinct biological activities . The unique trifluoromethyl group in this compound contributes to its specific properties and applications .
Properties
Molecular Formula |
C11H8F3N3O2 |
---|---|
Molecular Weight |
271.19 g/mol |
IUPAC Name |
3-[2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C11H8F3N3O2/c1-6-7(2-3-9(18)19)10-15-5-4-8(11(12,13)14)17(10)16-6/h2-5H,1H3,(H,18,19) |
InChI Key |
RLLMKHURPWYUDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1C=CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
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